

The Role of (-)-Enitociclib in MYC-Driven Cancers: A Technical Guide

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Compound of Interest

Compound Name: (-)-Enitociclib

Cat. No.: B15565027

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Introduction

(-)-Enitociclib (formerly VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. In cancers driven by the MYC oncogene, tumor growth and survival are often dependent on high levels of MYC expression. By targeting CDK9, **(-)-Enitociclib** effectively suppresses the transcription of MYC and other short-lived anti-apoptotic proteins, such as MCL1, leading to tumor cell death. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies related to the investigation of **(-)-Enitociclib** in MYC-driven malignancies.

Core Mechanism of Action

(-)-Enitociclib's primary mechanism of action is the inhibition of the CDK9/cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation event is a crucial step for the release of RNAPII from promoter-proximal pausing and the initiation of productive transcriptional elongation.

In MYC-driven cancers, the MYC oncogene acts as a transcriptional amplifier, leading to the upregulation of a vast number of genes involved in cell cycle progression, metabolism, and

apoptosis resistance. The transcription of MYC itself and its target genes is highly dependent on P-TEFb activity. By inhibiting CDK9, **(-)-Enitociclib** prevents RNAPII p-Ser2, leading to a global downregulation of transcription, with a particularly profound effect on genes with short half-lives, such as MYC and MCL1. This depletion of key survival proteins induces an "oncogenic shock" in cancer cells addicted to MYC expression, ultimately triggering apoptosis. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **(-)-Enitociclib** in MYC-driven cancer cells.

Caption: **(-)-Enitociclib** inhibits the P-TEFb complex, preventing transcription of MYC and MCL1.

Quantitative Data

In Vitro Cytotoxicity

(-)-Enitociclib has demonstrated potent cytotoxic activity across a range of MYC-driven cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell Line	Cancer Type	MYC Status	IC50 (nM)	Citation
SU-DHL-4	Diffuse Large B-cell Lymphoma	MYC Amplification	43	[1]
SU-DHL-10	Diffuse Large B-cell Lymphoma	MYC Overexpression	74	[1]
JeKo-R	Mantle Cell Lymphoma	Not specified	32-172 (range)	[4]
Z138	Mantle Cell Lymphoma	Not specified	32-172 (range)	[4]
NCI-H929	Multiple Myeloma	Not specified	36-78 (range)	[5]
MM.1S	Multiple Myeloma	Not specified	36-78 (range)	[5]
OPM-2	Multiple Myeloma	Not specified	36-78 (range)	[5]
U266B1	Multiple Myeloma	Not specified	36-78 (range)	[5]
Rh41	Alveolar Rhabdomyosarcoma	MYCN Amplified	48-182 (range)	[5]
NBL cell lines	Neuroblastoma	MYCN Amplified	39-123 (range)	[5]

In Vivo Efficacy

In a preclinical xenograft model using the MYC-overexpressing SU-DHL-10 cell line, **(-)-Enitociclib** demonstrated significant anti-tumor activity.

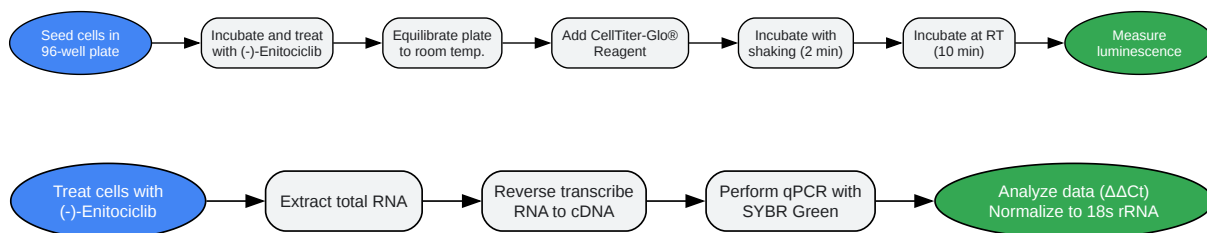
Animal Model	Cell Line	Treatment	Dosing Schedule	Tumor Growth Inhibition (T/C ratio)	Citation
SCID Mice	SU-DHL-10	10 mg/kg (-)-Enitociclib	Once weekly, i.v.	0.19 (Day 16)	[1]
SCID Mice	SU-DHL-10	15 mg/kg (-)-Enitociclib	Once weekly, i.v.	0.005 (Day 20, Complete Regression)	[1]

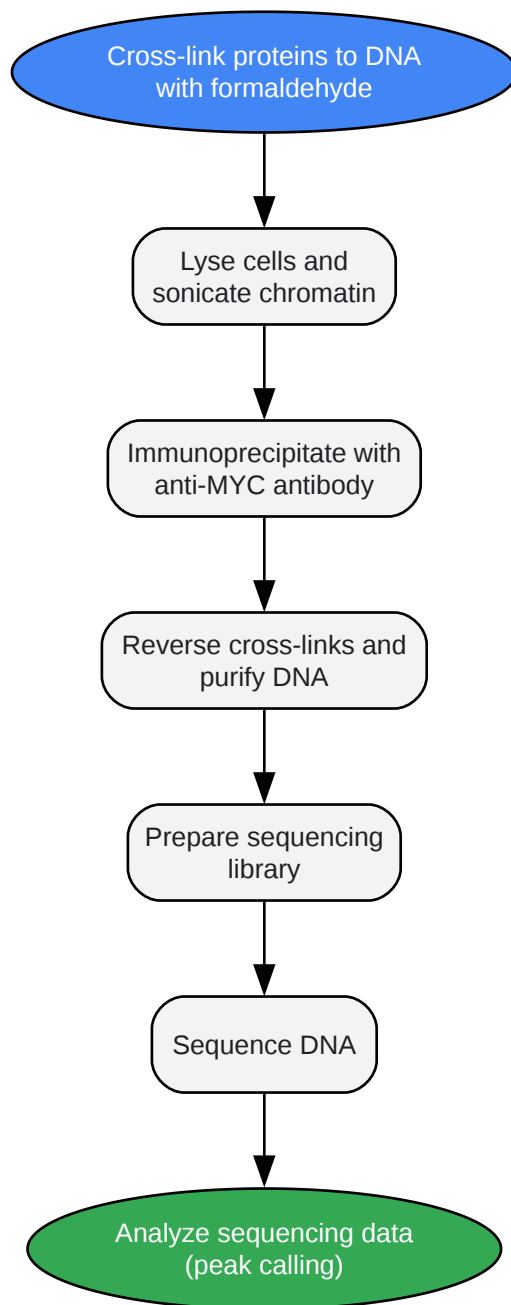
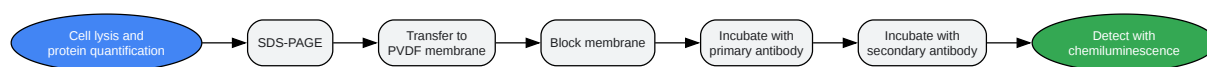
Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP, indicative of metabolically active cells.

Workflow Diagram:





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References

- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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